molecular formula C16H21BFNO4 B2561863 5-Fluoro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 2377611-06-6

5-Fluoro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No.: B2561863
CAS No.: 2377611-06-6
M. Wt: 321.16
InChI Key: HPCJSZHOZBEWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a fluorine atom, a methoxyethoxy group, and a dioxaborolane ring attached to a benzonitrile core. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzonitrile and 2-methoxyethanol.

    Reduction: The nitro group of 5-fluoro-2-nitrobenzonitrile is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Etherification: The amino group is then reacted with 2-methoxyethanol under acidic conditions to form the corresponding ether.

    Borylation: The final step involves the borylation of the aromatic ring using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has several scientific research applications:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique chemical properties.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to a halide or pseudohalide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of various organic compounds.

Comparison with Similar Compounds

Similar Compounds

    4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile: Lacks the fluorine and methoxyethoxy groups.

    5-Fluoro-2-(2-methoxyethoxy)benzonitrile: Lacks the dioxaborolane ring.

    2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile: Lacks the fluorine atom.

Uniqueness

5-Fluoro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is unique due to the combination of its functional groups, which provide distinct reactivity and properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxyethoxy group increases its solubility in organic solvents. The dioxaborolane ring is essential for its role in cross-coupling reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

5-fluoro-2-(2-methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BFNO4/c1-15(2)16(3,4)23-17(22-15)12-9-14(21-7-6-20-5)11(10-19)8-13(12)18/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCJSZHOZBEWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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